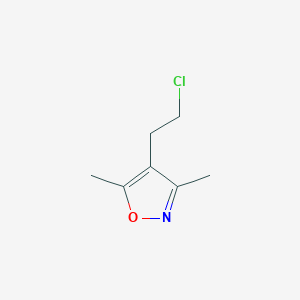

4-(2-Chloroethyl)-3,5-dimethylisoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRZNPZXWGSTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358723 | |

| Record name | 4-(2-chloroethyl)-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79379-02-5 | |

| Record name | 4-(2-chloroethyl)-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 2 Chloroethyl 3,5 Dimethylisoxazole and Its Analogues

General Reactivity Profile of the Isoxazole (B147169) Ring

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship, is considered an aromatic compound. youtube.com This aromaticity confers a degree of stability, allowing for various functional group manipulations on its substituents. rsc.org However, the N-O bond is inherently weak and susceptible to cleavage under certain conditions, a feature that is synthetically useful. rsc.org

3,5-Disubstituted isoxazoles are generally stable to oxidizing agents, as well as acidic and basic conditions. sphinxsai.com The isoxazole ring can participate in electrophilic substitution reactions, such as nitration and halogenation. sphinxsai.com For instance, the presence of two methyl groups in 3,5-dimethylisoxazole (B1293586) increases the electron density on the ring, facilitating electrophilic substitution at the 4-position, as seen in sulfochlorination reactions. nih.gov

The nitrogen atom in the isoxazole ring is basic and can be protonated by strong acids to form stable salts. pharmaguideline.com It can also be alkylated to form isoxazolium salts, which are key intermediates in ring-opening reactions. sphinxsai.com

Reactions Involving the Chloroethyl Moiety and its Chemical Transformations

The chloroethyl group at the 4-position of the isoxazole ring introduces a reactive site for nucleophilic substitution. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. This allows for the introduction of different functional groups and the extension of the carbon chain.

While specific reactions for 4-(2-chloroethyl)-3,5-dimethylisoxazole are not extensively documented in the provided search results, the reactivity can be inferred from the general behavior of alkyl halides. Typical transformations would include:

Nucleophilic Substitution: Reaction with nucleophiles such as amines, alkoxides, cyanides, and thiolates to introduce new functionalities.

Elimination Reactions: Treatment with a strong base could lead to the formation of a vinyl group at the 4-position through the elimination of HCl.

Grignard Reagent Formation: The chloroethyl group could potentially be converted into a Grignard reagent, which can then react with various electrophiles.

The synthesis of related compounds, such as ethyl 5-(chloromethyl)isoxazole-3-carboxylate, demonstrates that chloroalkyl groups on the isoxazole ring are stable enough to be carried through synthetic sequences and can serve as handles for further chemical modifications.

Ring Cleavage and Rearrangement Processes

A key aspect of isoxazole chemistry is the cleavage of the N-O bond, which transforms the heterocyclic ring into valuable acyclic difunctionalized compounds. rsc.org This process is often achieved through reductive methods.

The reductive ring cleavage of isoxazoles can lead to a variety of useful difunctionalized intermediates.

Enaminoketones: Reductive cleavage of isoxazoles, for example using Mo(CO)6 and water or a combination of EtMgBr and Ti(Oi-Pr)4, is a well-established method for the synthesis of β-aminoenones (enaminoketones). researchgate.netrsc.org Copper/diamine catalysis has also been identified as an effective system for this transformation, yielding fluoroalkylated enaminones from corresponding isoxazoles. acs.org

γ-Amino Alcohols: 5-Hydroxy-2-isoxazolines, which can be derived from isoxazoles, are versatile synthons for preparing γ-amino alcohols through reductive ring-opening. acs.org The synthesis of isoxazole-containing amino alcohols has also been achieved through the asymmetric amination of 4-nitroisoxazoles. researchgate.net

β-Hydroxy Ketones: The use of samarium iodide (SmI2) as a reducing agent can selectively reduce Δ2-isoxazolines to the corresponding unsaturated β-hydroxy ketones. researchgate.net

α,β-Unsaturated Oximes, β-Hydroxy Nitriles, and 1,3-Dicarbonyl Compounds: The cleavage of the isoxazole ring provides access to these difunctionalized compounds, highlighting the role of isoxazoles as masked forms of these synthetic units. rsc.org The specific product obtained often depends on the substitution pattern of the isoxazole and the reaction conditions employed.

The strategic cleavage and rearrangement of the isoxazole ring pave the way for the synthesis of other important heterocyclic systems.

Pyridines: Several methods exist for the conversion of isoxazoles to pyridines. A one-pot synthesis involves the rhodium carbenoid-induced ring expansion of isoxazoles, which rearrange to 1,4-dihydropyridines and are subsequently oxidized to pyridines. acs.orgnih.gov Another approach is the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines in the presence of a Lewis acid like TiCl4, which produces substituted pyridines with high regioselectivity. rsc.orgrsc.org

Imidazoles: A base-induced rearrangement of isoxazoles can lead to the formation of imidazole (B134444) derivatives. This transformation represents a three-atom side-chain rearrangement. rsc.org

Pyridopyrimidines: These fused heterocyclic systems can be synthesized from precursors that incorporate an isoxazole ring, which is then transformed in subsequent reaction steps. For example, chalcones containing a pyridopyrimidine moiety can be cyclized with hydroxylamine (B1172632) hydrochloride to form isoxazole-substituted pyridopyrimidines. niscpr.res.in

Quinolones: Isoxazoles can serve as precursors in the synthesis of quinolone structures. For instance, isoxazolo[4,5-c]quinolinones can be synthesized from appropriate quinoline (B57606) derivatives. researchgate.net

1,3-Oxazine-6-ones: While direct conversion from this compound is not explicitly detailed, isoxazolones can undergo palladium-catalyzed ring expansion with isocyanides in a cascade process to yield 1,3-oxazine-6-one derivatives. researchgate.net

Compound Data Tables

Table 1: Main Compound

| Compound Name | Structure |

| This compound |

Table 2: Related Isoxazole Compounds

| Compound Name | Structure |

| 3,5-Dimethylisoxazole | |

| 4-Nitro-5-styrylisoxazole | |

| Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | |

| Isoxazolone |

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block

The unique combination of a stable heterocyclic core and a reactive side chain in 4-(2-Chloroethyl)-3,5-dimethylisoxazole makes it a valuable intermediate for the synthesis of a variety of more complex molecules.

Precursor for Bioactive Natural Products

While direct applications of this compound as a precursor for the total synthesis of natural products are not extensively documented, the modification of natural products with closely related isoxazole (B147169) derivatives highlights its potential. For instance, a derivative of 3,5-dimethylisoxazole (B1293586) has been successfully used to modify the natural alkaloid cytisine (B100878). In this work, 3,5-dimethylisoxazole was first sulfochlorinated to produce 3,5-dimethylisoxazole-4-sulfonyl chloride. This reactive intermediate was then reacted with cytisine to yield 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. nih.gov This type of modification can lead to new compounds with potentially altered or enhanced biological activities. nih.gov The presence of the reactive 2-chloroethyl group in this compound offers a direct handle for similar conjugations to natural products or their synthetic precursors, potentially leading to novel bioactive compounds.

The isoxazole moiety itself is a component of several natural products and is used in the synthesis of various bioactive molecules, including antibiotics and anticancer agents. nih.govnih.gov This underscores the potential of functionalized isoxazoles like this compound in the synthesis of analogs of these natural products.

Construction of Complex Heterocyclic Architectures

The isoxazole ring can serve as a masked precursor for other functional groups, making it a valuable tool in the construction of complex molecular architectures. For example, the isoxazole ring can be reductively cleaved to reveal a β-hydroxy ketone, a versatile intermediate in organic synthesis. This strategy has been employed in the synthesis of various complex molecules.

The reactivity of the 2-chloroethyl side chain of this compound provides a key site for elaboration into more complex heterocyclic systems. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of new rings and functional groups. For example, reaction with amines could lead to the formation of piperazine-substituted isoxazoles, a common motif in pharmacologically active compounds. A similar strategy has been demonstrated with other chloroethyl-containing heterocyclic compounds, such as the synthesis of 2,3‐dihydro nih.goved.ac.ukoxazino[2,3‐b]quinoline from a precursor containing a bis(2-hydroxyethyl)amino group, which undergoes a tandem chlorination/cyclization reaction. tandfonline.com

Furthermore, isoxazoles can participate in various cycloaddition reactions, acting as either the diene or dienophile component, to construct polycyclic systems. The intramolecular 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne has been used to create fused isoxazole-containing tetracyclic ring systems. nih.gov The functional groups on this compound could be modified to incorporate suitable functionalities for such intramolecular cyclizations, leading to novel and complex heterocyclic frameworks.

Integration into Polymeric and Advanced Material Structures

The incorporation of specific chemical moieties into polymers can impart unique properties and functionalities to the resulting materials. The 2-chloroethyl group of this compound serves as a reactive handle for polymerization or for grafting onto existing polymer backbones.

One potential application is in the synthesis of functional polymers through quaternization reactions. For example, a similar compound, 2-chloroethyl maleate, has been used to modify epoxidized soybean oil, followed by quaternization with triethylamine (B128534) to create a monomer that can be copolymerized with styrene. mdpi.com This suggests a pathway where this compound could be similarly attached to a polymerizable scaffold and subsequently quaternized to introduce cationic charges, which are of interest for creating materials with antimicrobial properties. mdpi.com

Another avenue for integration into advanced materials is through the synthesis of conjugated polymers. For example, benzobisoxazole-based polymers have been developed for use in organic thin-film transistors. mdpi.com While this example does not directly involve this compound, it demonstrates the utility of the isoxazole core in the backbone of functional materials. The chloroethyl group could potentially be used to link the isoxazole unit into a polymer chain or to functionalize the polymer after its formation.

The synthesis of dense 1,2,3-triazole polymers, which are soluble in common organic solvents, has been achieved through the polymerization of an azido-alkyne monomer. rsc.org The chloroethyl group of this compound could be converted to an azide, which could then participate in "click" chemistry reactions to be incorporated into such polymers.

Contributions to Advanced Organic Synthesis Methodologies

Beyond its role as a building block, the isoxazole scaffold and its derivatives contribute to the development of novel and efficient synthetic methods.

Utility in Asymmetric Transformations

The development of methods for the synthesis of chiral molecules is a major focus of modern organic chemistry. Chiral auxiliaries are compounds that can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. While there is no direct evidence of this compound being used as a chiral auxiliary, a closely related compound, 4-chloromethyl-3,5-dimethylisoxazole, has been shown to participate in asymmetric isoxazole annulation reactions. mdpi.com This suggests that the 3,5-dimethylisoxazole scaffold has the potential to influence the stereochemistry of reactions at the 4-position.

Furthermore, isoxazole derivatives have been utilized in asymmetric cycloaddition reactions. For example, a squaramide-catalyzed asymmetric domino Michael/Mannich [3 + 2] cycloaddition of 3-methyl-4-nitro-5-isatylidenyl-isoxazoles with N-2,2,2-trifluoroethylisatin ketimines has been developed to produce complex dispirooxindoles with high enantioselectivity. This demonstrates that the isoxazole ring can be a key component in substrates for powerful asymmetric transformations. The functional handle on this compound could be used to attach it to a chiral catalyst or to a prochiral substrate to facilitate asymmetric reactions.

Employment in Strain-Release-Driven Cycloadditions (if general to isoxazole scaffold)

Strain-release-driven cycloadditions are powerful reactions that utilize the energy stored in strained ring systems to drive the formation of new, more complex structures. The isoxazole scaffold, particularly in the form of isoxazol-5(4H)-ones, can be used to generate highly strained 2H-azirine intermediates in situ. nih.gov These strained heterocycles can then undergo a formal [3 + 2] cycloaddition with a variety of electrophiles, providing access to valuable pyrroline-type moieties. nih.gov This methodology leverages the inherent reactivity of the isoxazole ring system under specific conditions to enable the construction of complex nitrogen-containing heterocycles. While this application has been demonstrated with isoxazol-5(4H)-ones, it highlights the potential of the isoxazole core to participate in strain-release-driven transformations, a cutting-edge area of organic synthesis.

Medicinal Chemistry and Biological Activity of 4 2 Chloroethyl 3,5 Dimethylisoxazole Derivatives

Pharmacological Relevance of Isoxazole-Containing Compounds

The isoxazole (B147169) nucleus is a cornerstone in the development of numerous drugs with a broad spectrum of therapeutic applications. nih.govrsc.orgijpca.org Its presence in a molecule can significantly influence its physicochemical properties, such as metabolic stability and bioavailability, thereby enhancing its drug-like characteristics. nih.gov The pharmacological versatility of isoxazole derivatives is extensive, with compounds exhibiting activities including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. ijpca.orgnih.gov

Marketed drugs containing the isoxazole moiety underscore its therapeutic importance. For instance, Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor built around an isoxazole core. ijpca.org Leflunomide, an isoxazole derivative, is an immunomodulatory agent used in the treatment of rheumatoid arthritis. Furthermore, various isoxazole-containing compounds have been investigated for their potential in treating neurological disorders and infectious diseases. nih.gov The rich pharmacology of this heterocyclic system continues to inspire the design and synthesis of new chemical entities with improved potency and selectivity for a multitude of biological targets. rsc.org

Discovery and Design of Biologically Active Derivatives of the 3,5-Dimethylisoxazole (B1293586) Scaffold

The 3,5-dimethylisoxazole scaffold has proven to be a valuable starting point for the discovery of potent and selective inhibitors of various biological targets. solubilityofthings.com A key strategy in the design of these derivatives involves the concept of bioisosterism, where the 3,5-dimethylisoxazole moiety acts as a mimic of an acetyl-lysine residue. acs.org This is particularly relevant for targeting bromodomains, which are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins.

Structure-based drug design has been instrumental in the optimization of 3,5-dimethylisoxazole derivatives. acs.org By analyzing the X-ray crystal structures of these compounds in complex with their target proteins, medicinal chemists have been able to make rational modifications to the scaffold to enhance binding affinity and selectivity. For example, the addition of various substituents at the 4-position of the isoxazole ring has been explored to probe the binding pockets of target proteins and establish structure-activity relationships (SAR). nih.gov This has led to the development of highly potent ligands with nanomolar affinities for their targets. nih.gov

Investigation of Specific Pharmacological Targets

Derivatives of the 3,5-dimethylisoxazole scaffold have been shown to interact with a range of important pharmacological targets, including bromodomain-containing proteins and various enzymes.

Bromodomain-Containing Proteins (e.g., BRD4, TAF1)

The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a key therapeutic target in oncology. researchgate.net BRD4 plays a crucial role in the regulation of gene transcription, and its inhibition has shown promise in the treatment of various cancers. nih.gov Several studies have reported the design and synthesis of potent 3,5-dimethylisoxazole-based inhibitors of BRD4. acs.orgnih.govsemanticscholar.org These compounds act as acetyl-lysine mimetics, occupying the acetyl-lysine binding pocket of the bromodomain and thereby disrupting its interaction with acetylated histones. researchgate.net This leads to the downregulation of key oncogenes, such as c-MYC. nih.gov

The following table summarizes the inhibitory activity of selected 3,5-dimethylisoxazole derivatives against BRD4:

| Compound | BRD4(1) IC50 (µM) | BRD4(2) IC50 (µM) | Reference |

| Compound 1 | 4.8 | - | acs.org |

| Compound 2 | <5 | - | acs.org |

| Compound 3 | 0.027 | 0.180 | nih.gov |

Beyond the BET family, the TATA-binding protein-associated factor 1 (TAF1) is another bromodomain-containing protein that has been identified as a target for 3,5-dimethylisoxazole derivatives. TAF1 is a large, multi-domain protein that functions as a core component of the TFIID transcription factor complex. While research in this area is less extensive than for BRD4, it highlights the potential for developing selective inhibitors for other bromodomain families.

Enzymes (e.g., Carbonic Anhydrase, Cyclooxygenase, 17β-Hydroxysteroid Dehydrogenase Type 10)

The versatility of the isoxazole scaffold extends to the inhibition of various enzymes implicated in disease.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.commedchemexpress.comwikipedia.org Certain CA isoforms are overexpressed in tumors, making them attractive targets for anticancer drug development. bohrium.com Isoxazole-containing sulfonamides have been investigated as inhibitors of various CA isoforms. nih.gov For instance, some 3,5-dimethylisoxazole-4-sulfonamide (B1309605) derivatives have shown inhibitory activity against bacterial RNA polymerase. One study reported isoxazole derivatives with IC50 values in the micromolar range against carbonic anhydrase. nih.gov

Cyclooxygenase: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are key mediators of inflammation. jpp.krakow.pl As mentioned earlier, the selective COX-2 inhibitor Valdecoxib features an isoxazole ring. ijpca.org Research has explored other isoxazole-based scaffolds as inhibitors of COX enzymes, with some compounds demonstrating selective inhibition of COX-1 or COX-2. nih.govfrontiersin.org

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10): This mitochondrial enzyme is implicated in the pathophysiology of Alzheimer's disease and certain cancers. nih.gov A screening of a compound library identified BCC0100281, a molecule containing a 3,5-dimethylisoxazole moiety, as an inhibitor of 17β-HSD10 with a pIC50 of 4.6. rsc.org The synthesis and biological characterization of this compound and its analogs have been reported, highlighting the potential of the isoxazole scaffold for targeting this enzyme. nih.govnih.govnih.govaacrjournals.org

Elucidation of Molecular Mechanisms of Action

The biological effects of 3,5-dimethylisoxazole derivatives, particularly as bromodomain inhibitors, are a consequence of their ability to modulate gene transcription.

Modulation of Gene Transcription (e.g., c-MYC, HEXIM1)

A primary mechanism by which 3,5-dimethylisoxazole-based BET inhibitors exert their anticancer effects is through the downregulation of the oncoprotein c-MYC. bohrium.comnih.govresearchgate.net BRD4 is known to be a critical regulator of c-MYC gene expression, and by displacing BRD4 from the c-MYC promoter and enhancer regions, these inhibitors effectively suppress its transcription. nih.gov This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of c-MYC. nih.gov

Furthermore, inhibition of BET proteins by these compounds has been shown to upregulate the expression of HEXAMETHYLENE BIS-ACETAMIDE INDUCIBLE 1 (HEXIM1). nih.gov HEXIM1 is a negative regulator of the positive transcription elongation factor b (P-TEFb) complex. nih.gov By increasing HEXIM1 levels, BET inhibitors can sequester P-TEFb, leading to a global repression of transcription elongation, which contributes to their anti-proliferative effects. nih.govaacrjournals.org The modulation of HEXIM1 is considered a robust pharmacodynamic marker for monitoring the target engagement of BET inhibitors. nih.gov

Induction of Apoptosis and Cell Cycle Arrest (e.g., G0/G1 Phase)

Derivatives of 3,5-dimethylisoxazole have demonstrated the ability to induce programmed cell death (apoptosis) and halt the cell division cycle in various cancer cell lines. This activity is a cornerstone of their potential as anticancer agents.

Research has shown that certain 3,5-dimethylisoxazole derivatives can trigger cell cycle arrest, predominantly in the G0/G1 phase. nih.govresearchgate.netnih.govmdpi.com For instance, a study on 3,5-dimethylisoxazole derivatives as BRD4 inhibitors found that a lead compound resulted in cell cycle arrest at the G0/G1 phase in colorectal cancer cells. nih.gov Another potent and selective BET inhibitor, compound 10 , was also observed to arrest the cell cycle at the G0/G1 phase in acute myeloid leukemia (AML) cells. nih.gov This halt in the cell cycle prevents cancer cells from proliferating and can precede the induction of apoptosis.

The induction of apoptosis is a key mechanism for the anticancer effects of these compounds. The same BET inhibitor, compound 10 , was shown to effectively promote apoptosis in AML cells. nih.gov Mechanistic studies revealed that this was accompanied by the suppression of c-Myc and CDK6 expression, and an increase in the expression of P21, PARP, and cleaved PARP. nih.gov Similarly, another series of 3,5-dimethylisoxazole derivatives was found to induce apoptosis in U266 cancer cells, which was consistent with their anti-proliferative activity. researchgate.net Further studies on diazene-substituted isoxazoles, specifically (E)-3,5-dimethyl-4-(p-tolyldiazenyl)isoxazole (3) and (E)-4-((4-chlorophenyl)diazenyl)-3,5-dimethylisoxazole (6) , indicated that their cytotoxic effects are linked to the promotion of apoptosis and cell cycle arrest. rsc.org Compound 3 , for example, was found to decrease the expression of the anti-apoptotic gene Bcl-2. rsc.org

Table 1: Effect of 3,5-Dimethylisoxazole Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line | Effect | Reference |

| Compound 22 | HCT116 (Colorectal Cancer) | Cell cycle arrest at G0/G1 phase, interferes with apoptosis via intrinsic pathways. | nih.gov |

| Compound 10 | MV4-11 (AML) | Arrests cell cycle at G0/G1 phase, promotes apoptosis. | nih.gov |

| Compound 39 | U266 (Myeloma) | Arrests tumor cells in G0/G1 phase, induces apoptosis. | researchgate.net |

| Isoxazole (3) | HL-60 (Leukemia) | Induces apoptosis and cell cycle arrest, decreases Bcl-2 expression. | rsc.org |

| Isoxazole (6) | HL-60 (Leukemia) | Primarily induces cell cycle arrest. | rsc.org |

Specific Molecular Interactions and Binding Models (e.g., Kac pocket mimicry, hydrogen bonding, hydrophobic pocket interactions)

A significant body of research has elucidated the molecular basis for the activity of 3,5-dimethylisoxazole derivatives, particularly their role as inhibitors of the BET (Bromodomain and Extra-Terminal domain) family of proteins, such as BRD4. nih.govacs.org The 3,5-dimethylisoxazole moiety is a well-established and effective mimic of acetylated lysine (KAc). acs.orgresearchgate.netpnrjournal.com This mimicry allows these compounds to bind to the Kac-binding pocket of bromodomains, thereby inhibiting their function in transcriptional regulation. acs.orgresearchgate.net

The binding model for these derivatives within the bromodomain active site is characterized by specific molecular interactions:

Kac Pocket Mimicry and Hydrogen Bonding: The nitrogen atom of the isoxazole ring is crucial for this mimicry. It typically forms a key hydrogen bond with a conserved asparagine residue (such as ASN140 in BRD4) within the Kac pocket. nih.govnih.gov This interaction anchors the molecule in the binding site, much like the acetyl group of lysine. nih.gov

Hydrophobic Pocket Interactions: Substituents on the 3,5-dimethylisoxazole core often extend into adjacent hydrophobic pockets, enhancing binding affinity. A notable example is the interaction with the "WPF shelf," a hydrophobic region formed by the amino acids tryptophan (W), proline (P), and phenylalanine (F). nih.govacs.org For instance, a benzene (B151609) ring at position 4 of the isoxazole can extend into this WPF hydrophobic pocket, contributing to the compound's potency. nih.gov Docking studies have shown that the methyl group of the acetate (B1210297) can be located in a hydrophobic region near W81. acs.org

X-ray crystal structures of potent 3,5-dimethylisoxazole derivatives bound to BRD4 have confirmed these interactions, revealing how the isoxazole ring occupies the Kac-binding pocket and other parts of the molecule engage with hydrophobic regions. acs.org This detailed understanding of their binding mode is crucial for the structure-guided design of new and more potent inhibitors.

Antiviral and Cytotoxic Activities of Related Derivatives

In addition to their anticancer properties, derivatives of 3,5-dimethylisoxazole have also been explored for their antiviral and cytotoxic activities.

A study involving the synthesis of new naphthyloxyalkyl 3,5-dimethylisoxazole derivatives investigated their antiviral and cytotoxic profiles. researchgate.net One of the compounds in this series, 3-[6-(2-Naphthyloxy)hexyl]-2,4-pentandione , which is a precursor to the corresponding isoxazole, demonstrated inhibitory activity against the replication of both adenovirus type 5 and poliovirus type 1 at a concentration of 20 micrograms/ml. researchgate.net

The cytotoxic activity of 3,5-dimethylisoxazole derivatives is the basis for their evaluation as anticancer agents. As detailed in the sections above, these compounds have shown potent cytotoxicity against a range of cancer cell lines. For example, derivatives have shown strong anti-proliferative effects on MV4;11 acute myeloid leukemia cells. acs.orgcapes.gov.br In a study of BRD4 inhibitors for colorectal cancer, compound 22 exhibited significant antiproliferative activity against HCT116 cells with an IC₅₀ value of 162 nM. nih.gov Another study reported that compounds (E)-3,5-dimethyl-4-(p-tolyldiazenyl)isoxazole (3) and (E)-4-((4-chlorophenyl)diazenyl)-3,5-dimethylisoxazole (6) displayed significant cytotoxic activity against the HL-60 human promyelocytic leukemia cell line, with IC₅₀ values of 95.4 µM and 85.6 µM, respectively. rsc.org

Table 2: Cytotoxic Activity of Selected 3,5-Dimethylisoxazole Derivatives

| Compound/Derivative | Cell Line | IC₅₀ Value | Reference |

| Compound 22 | HCT116 (Colorectal Cancer) | 162 nM | nih.gov |

| Isoxazole (3) | HL-60 (Leukemia) | 95.4 µM | rsc.org |

| Isoxazole (6) | HL-60 (Leukemia) | 85.6 µM | rsc.org |

| Compound 8 | MV4;11 (AML) | 794 nM | acs.org |

| Compound 9 | MV4;11 (AML) | 616 nM | acs.org |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for 4-(2-Chloroethyl)-3,5-dimethylisoxazole is not widely published, analysis can be predicted based on its structural components and data from closely related analogues like 4-(chloromethyl)-3,5-dimethylisoxazole (B25358). chemicalbook.comunifi.it

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The two methyl groups (C3-CH₃ and C5-CH₃) attached to the isoxazole (B147169) ring would likely appear as sharp singlets. The chemical shifts of these methyl protons in similar 3,5-dimethylisoxazole (B1293586) structures are typically observed in the range of δ 2.1-2.5 ppm. nih.gov The ethyl chain protons would present as two triplets: one for the methylene (B1212753) group adjacent to the isoxazole ring (CH₂ -CH₂Cl) and another for the methylene group bonded to the chlorine atom (CH₂-CH₂ Cl). Due to the deshielding effect of the adjacent chlorine, the latter is expected to appear further downfield.

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of carbon atoms. For this compound, seven distinct carbon signals are anticipated. The isoxazole ring carbons (C3, C4, and C5) have characteristic chemical shifts, with C3 and C5 appearing at lower fields (typically δ 158-175 ppm) compared to C4 (around δ 113 ppm). nih.govchemicalbook.com The two methyl carbons would resonate at high field (δ 11-13 ppm). nih.gov The two methylene carbons of the chloroethyl group would be distinguishable, with the carbon bearing the chlorine atom appearing at a lower field due to the atom's electronegativity.

A comparative analysis with the reported data for the analogue 4-(chloromethyl)-3,5-dimethylisoxazole provides a valuable reference for these expected values. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on general principles and data from analogous structures.)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| C3-CH₃ | ~2.2 | ~11 |

| C5-CH₃ | ~2.4 | ~12 |

| -CH₂- (at C4) | Triplet, ~2.9 | ~28 |

| -CH₂Cl | Triplet, ~3.7 | ~42 |

| C3 (isoxazole) | - | ~158 |

| C4 (isoxazole) | - | ~114 |

| C5 (isoxazole) | - | ~174 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the two methylene triplets of the chloroethyl group, confirming their adjacency. No other correlations would be expected, as the methyl groups are singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the proton signal at ~2.2 ppm would correlate to the carbon signal at ~11 ppm, assigning them to one of the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular structure. Key correlations would include the C3-CH₃ protons showing a cross-peak to the C3 and C4 carbons of the isoxazole ring, and the protons of the methylene group at C4 showing correlations to C3, C4, and C5 of the ring. Such detailed analyses have been demonstrated in complex structures containing the 3,5-dimethylisoxazole moiety. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound. For this compound (C₇H₁₀ClNO), the mass spectrum would be expected to show a molecular ion peak (M⁺). cymitquimica.com Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks separated by two mass units in an approximate 3:1 ratio (for ³⁵Cl and ³⁷Cl isotopes). This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. Fragmentation patterns observed in the spectrum would provide further structural clues, likely showing the loss of the chloroethyl side chain or other characteristic fragments.

X-Ray Diffraction Analysis for Spatial Structure Determination

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. nih.gov While a crystal structure for this compound itself has not been reported in the searched literature, analysis of related compounds like 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine has shown that the isoxazole ring is planar. unifi.itnih.gov For the title compound, X-ray analysis would confirm the planarity of the isoxazole ring and determine the conformation of the chloroethyl side chain relative to the ring. This technique is considered the gold standard for unambiguous structure determination.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. derpharmachemica.com For this compound, a reverse-phase HPLC method would typically be developed. acs.org

The compound would be injected onto a nonpolar stationary phase (like a C18 column), and eluted with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724). acs.orgsielc.com The purity of a sample is determined by the number and relative area of the peaks in the resulting chromatogram; a pure sample would ideally show a single sharp peak. By injecting samples from a reaction mixture at different time points, one can monitor the consumption of starting materials and the formation of the product, allowing for the optimization of reaction conditions. Recent studies on other isoxazole derivatives have successfully used HPLC-MS/MS for pharmacokinetic analysis, demonstrating the technique's versatility. vedomostincesmp.ru

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Computational and Theoretical Investigations

Quantum-Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TDDFT))

Quantum-chemical calculations are pivotal in elucidating the electronic structure, stability, and spectroscopic properties of molecules. For isoxazole (B147169) derivatives, Density Functional Theory (DFT) is a commonly employed method due to its balance of accuracy and computational cost. researchgate.netnih.gov

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to optimize the molecular geometry of isoxazole derivatives and to calculate various electronic properties. researchgate.netnih.gov For instance, studies on 3,5-dimethylisoxazole (B1293586) provide foundational data on bond lengths, bond angles, and charge distribution, which are expected to be similar in 4-(2-Chloroethyl)-3,5-dimethylisoxazole, with perturbations introduced by the 4-(2-chloroethyl) substituent. nist.govnist.govchemspider.comnih.gov Theoretical studies on other isoxazoles have successfully predicted their structural parameters, which are in good agreement with experimental data. acs.org

Time-Dependent DFT (TD-DFT) is instrumental in understanding the electronic transitions and excited states of molecules, which is crucial for interpreting UV-Vis spectra and photochemical reactivity. oulu.firesearchgate.net TD-DFT calculations on the parent isoxazole molecule have helped in assigning the features of its near-edge X-ray absorption fine structure (NEXAFS) spectra. oulu.firesearchgate.net For this compound, TD-DFT could predict its absorption maxima and the nature of its electronic excitations. Research on various isoxazole derivatives has shown that TD-DFT can effectively estimate their UV/Visible absorption spectra. researchgate.net

A theoretical study on isoxazole and its derivatives using different DFT functionals (B3LYP, CAMB3LYP, WB97XD, and MPW1PW91) with the 6-31G(d,p) basis set was conducted to calculate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These calculations are vital for assessing the pharmaceutical potential of such compounds. researchgate.net

Table 1: Representative Quantum-Chemical Calculation Parameters for Isoxazole Derivatives (Note: This table is illustrative and based on typical parameters used for isoxazole derivatives, as specific data for this compound is not available.)

| Parameter | Method/Functional | Basis Set | Application | Reference |

| Geometry Optimization | DFT/B3LYP | 6-311G(d,p) | Determine stable conformation, bond lengths, and angles. | nih.gov |

| Electronic Properties | DFT/B3LYP | 6-31G(d,p) | Calculate HOMO-LUMO gap, dipole moment, and charge distribution. | researchgate.net |

| UV-Vis Spectra | TD-DFT/SRC2-BLYP | 6-311(2+,2+)G** | Predict electronic transitions and absorption maxima. | oulu.fi |

| Core Excitations | TD-DFT | BH0.58LYP/6-311+G(2d,p) | Interpret NEXAFS spectra. | oulu.fi |

Molecular Docking and Binding Model Predictions for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bonviewpress.com This method is extensively used in drug discovery to understand how a ligand, such as an isoxazole derivative, might interact with a biological target, typically a protein. nih.govtandfonline.comacs.orgresearchgate.netbeilstein-journals.org

For isoxazole derivatives, docking studies have been performed to evaluate their potential as inhibitors of various enzymes, including cyclooxygenase (COX), cytochrome P450 (CYP450), and heat shock protein 90 (Hsp90). bonviewpress.comnih.govtandfonline.com For example, docking studies on isoxazole-carboxamide derivatives against COX enzymes helped to identify key binding interactions and structure-activity relationships. nih.gov Similarly, novel isoxazole derivatives have been docked against CYP450 enzymes to assess their inhibitory potential. tandfonline.com

Table 2: Illustrative Molecular Docking Results for Isoxazole Derivatives with Protein Targets (Note: This table presents example data from studies on various isoxazole derivatives to illustrate the type of information obtained from docking studies.)

| Isoxazole Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Phenyl-isoxazole-carboxamides | COX-2 | -8.7 | Cys41, Ala151, Arg120 | researchgate.net |

| 3,4-substituted phenyl 3-chloroacrylaldehyde isoxazoles | CYP1A2 | -7.5 | Asp237, Asp110 | tandfonline.com |

| 3,5-Dimethylisoxazole derivatives | BRD4(1) | Not specified | N140, Y97 | researchgate.net |

| ZINC database isoxazole derivatives | Hsp90 | -8.23 to -8.51 | Gly97, Asn51, Lys58 | bonviewpress.com |

Analysis of Electronic Structure and Reaction Mechanisms

The electronic structure of this compound dictates its reactivity, including the regioselectivity of its reactions. The isoxazole ring is an electron-rich heterocycle, and the substituents play a crucial role in directing chemical transformations. wikipedia.org Electrophilic aromatic substitution on isoxazoles is known to favor the 4-position. reddit.com

Computational studies, particularly DFT, are powerful tools for investigating the regioselectivity of reactions involving isoxazoles. nih.govlookchem.comresearchgate.netrsc.orgnih.gov For instance, in the 1,3-dipolar cycloaddition reactions used to synthesize isoxazoles, DFT-based reactivity indices and activation energy calculations can predict the favored regioisomer. lookchem.comresearchgate.net The regioselectivity is often explained by the Frontier Molecular Orbital (FMO) theory, which considers the interactions between the HOMO of one reactant and the LUMO of the other. researchgate.net

In a study on the synthesis of bis-isoxazoles, DFT calculations were used to explain the observed regioselectivity, with the theoretical results aligning well with experimental findings. nih.gov For reactions involving the 4-(2-chloroethyl) group of the title compound, such as nucleophilic substitution, computational models could predict the most likely reaction pathways and outcomes.

An energy profile, or reaction coordinate diagram, provides a theoretical representation of the energy changes that occur as reactants are converted into products. bonviewpress.com These profiles are derived from calculations of the potential energy surface and are used to identify transition states, intermediates, and activation energies. nih.govnist.govbonviewpress.comresearchgate.net

For reactions involving isoxazoles, such as their synthesis or subsequent transformations, energy profile analysis can offer valuable mechanistic insights. acs.orgresearchgate.net Theoretical studies on the thermal decomposition of isoxazole have used DFT and ab initio methods to map out probable unimolecular decomposition channels, revealing that the reaction likely proceeds through a different mechanism than previously proposed. acs.org The calculated activation barriers for different pathways help to determine the most favorable route. acs.org

Nonadiabatic ab initio molecular dynamics simulations have been used to explore the photoisomerization of 3,5-dimethylisoxazole, revealing the energy pathways and dynamics of the N-O bond cleavage upon photoexcitation. nih.gov Such studies provide a detailed picture of the reaction on an ultrafast timescale.

A typical energy profile for a multi-step reaction will show peaks corresponding to transition states and valleys corresponding to intermediates. nih.govnist.gov The height of the energy barrier from the reactant to the transition state represents the activation energy of that step. nist.gov For this compound, energy profile analysis could be used to study, for example, the cyclization reactions of the chloroethyl side chain or substitution reactions at the isoxazole ring.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. researchgate.net These maps are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For isoxazole derivatives, MEP maps can highlight the electronegative character of the nitrogen and oxygen atoms and the relative reactivity of different positions on the ring. researchgate.net

Future Research Directions and Unexplored Avenues for 4 2 Chloroethyl 3,5 Dimethylisoxazole

The compound 4-(2-chloroethyl)-3,5-dimethylisoxazole represents a versatile chemical scaffold with significant, yet largely untapped, potential. The isoxazole (B147169) ring is a prominent feature in numerous biologically active compounds, suggesting that this particular derivative is a promising starting point for new discoveries. nih.gov Future research should focus on a multi-pronged approach, encompassing the optimization of its synthesis, the exploration of its potential in drug discovery, detailed investigation of its biological mechanisms, and its application in novel chemical domains.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Chloroethyl)-3,5-dimethylisoxazole, and how can reaction yields be improved?

Methodological Answer: Synthesis often involves multi-step functionalization of the isoxazole core. For example, halogenation at the 4-position can be achieved using chlorinating agents like TBDMS-Cl under basic conditions (e.g., triethylamine), followed by alkylation with 2-chloroethyl groups . Yield optimization (e.g., 65% in ) requires precise control of reaction time (18 hours reflux), solvent choice (DMSO or isopropanol), and purification methods (water-ethanol crystallization). Palladium-catalyzed C–H functionalization (as in ) offers alternative pathways but may require optimization of catalyst loading (e.g., Pd(OAc)₂) and ligand systems to suppress side products .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., C–Cl stretch at ~550–650 cm⁻¹, isoxazole ring vibrations at ~1600 cm⁻¹) .

- NMR : ¹H NMR distinguishes methyl groups (δ 2.1–2.5 ppm for 3,5-dimethyl) and the chloroethyl chain (δ 3.6–3.8 ppm for –CH₂Cl). ¹³C NMR confirms quaternary carbons in the isoxazole ring .

- HPLC : Purity assessment (≥98% purity achievable via reverse-phase chromatography) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as BET bromodomains or HDACs?

Methodological Answer: The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimetic, competitively binding to bromodomains (e.g., BRD4) via hydrophobic interactions with conserved asparagine residues (N140 in BRD2). Structure-activity relationship (SAR) studies show that chloroethyl substitution enhances cellular permeability and target engagement . For HDAC inhibition (), the compound likely chelates zinc ions in the catalytic pocket, requiring in vitro assays (e.g., fluorescence-based HDAC activity kits) to validate potency (IC₅₀ values) .

Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize molecular geometry and predict vibrational spectra (FT-IR/Raman) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with bromodomains, prioritizing residues like W81 and P82 in BRD4 for mutagenesis validation .

- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns trajectories) .

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields?

Methodological Answer:

- Synthetic Yield Variability : Compare reaction conditions (e.g., reports 65% yield with DMSO reflux vs. 35% in using Pd catalysis). Optimize solvent polarity and catalyst recycling .

- Biological Activity Discrepancies : Use standardized assays (e.g., BRET for BET inhibition) and validate cell lines (e.g., MV4-11 leukemia cells for IC₅₀ consistency) .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

Q. What analytical methods are critical for assessing purity and stability under storage conditions?

Methodological Answer:

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via UPLC-MS to detect hydrolysis products (e.g., free chloroethyl groups).

- LogP Measurement : Shake-flask method (LogP ~4.6) predicts membrane permeability .

Emerging Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.